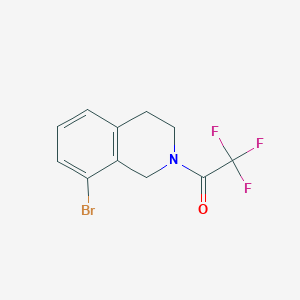

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Description

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a brominated tetrahydroisoquinoline derivative functionalized with a trifluoroacetyl group. The trifluoroacetyl group enhances electron-withdrawing effects, influencing reactivity and stability, while the bromine substituent at position 8 may modulate steric and electronic interactions in biological or chemical contexts .

Structure

3D Structure

Properties

IUPAC Name |

1-(8-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-3-1-2-7-4-5-16(6-8(7)9)10(17)11(13,14)15/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQMFJJYRYYNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2Br)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS No. 726136-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H9BrF3NO

- Molecular Weight : 308.09 g/mol

- Boiling Point : 403.9 ± 45.0 °C (predicted)

- Density : 1.611 ± 0.06 g/cm³ (predicted)

- pKa : -1.96 ± 0.20 (predicted) .

The compound's structure suggests it may interact with various biological targets due to the presence of the bromine atom and the trifluoroethanone moiety. Compounds with similar structures have been shown to exhibit:

- Inhibition of Acetylcholinesterase (AChE) : This is crucial in the context of Alzheimer's disease treatment, as AChE inhibitors can enhance cholinergic neurotransmission.

- Monoamine Oxidase (MAO) Inhibition : Compounds that inhibit MAO can potentially offer neuroprotective effects and mood stabilization .

Biological Activities

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit a range of biological activities:

- Neuroprotective Effects : Compounds similar to this compound have shown promise in treating neurodegenerative diseases by preventing neuronal cell death .

- Antioxidant Properties : The presence of the dithiocarbamate moiety in related compounds suggests potential antioxidant activity, which could be beneficial in combating oxidative stress associated with various diseases .

Case Studies

-

Alzheimer's Disease Research :

A study synthesized a series of compounds similar to this compound and evaluated their inhibitory effects on AChE and MAOs. One promising compound demonstrated an IC50 value of 0.28 µM against AChE and showed the ability to cross the blood-brain barrier (BBB), indicating its potential for treating Alzheimer's disease . -

Toxicity Studies :

In vivo studies assessed the acute toxicity of these compounds in mice. Results indicated that at doses up to 2500 mg/kg, no significant toxicity was observed, suggesting a favorable safety profile for further development .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to the structure of this compound:

| Compound Name | AChE Inhibition (IC50) | MAO Inhibition (IC50) | Neuroprotective Activity |

|---|---|---|---|

| Compound 3e | 0.28 µM | 0.91 µM (MAO-A) | Yes |

| Compound X | 0.34 µM | 2.81 µM (MAO-B) | Yes |

| Compound Y | Not reported | Not reported | Potentially |

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its unique structural features. It exhibits biological activities that may include:

- Anticancer Properties : Research indicates that compounds similar to this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Neuroprotective Effects : Studies suggest that isoquinoline derivatives may protect neurons from oxidative stress and neurodegeneration.

Investigations into the interactions of 1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone with biological targets are crucial for understanding its mechanism of action. Key areas of focus include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Analyzing its affinity for various receptors can provide insights into its pharmacological profile.

Structure-Activity Relationship (SAR) Studies

The unique bromination pattern and functionalization of this compound allow for extensive SAR studies. By comparing it with structurally similar compounds, researchers can identify which modifications enhance or reduce biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Bromo group at 6-position | Different position may affect biological activity |

| 7-Bromo-3,4-dihydroisoquinolin-2(1H)-one | Bromo group at 7-position | Potentially different pharmacological properties |

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Bromo group at 5-position | Distinct interactions with biological targets |

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the effectiveness of compounds related to this compound:

-

Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against breast cancer cell lines.

"Compounds bearing the isoquinoline scaffold have shown promising anticancer activity through multiple mechanisms including apoptosis induction."

-

Neuroprotective Research : Investigations into neuroprotective effects revealed that certain derivatives could mitigate neuronal damage in models of Alzheimer's disease.

"Isoquinoline derivatives were found to significantly reduce oxidative stress markers in neuronal cultures."

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Positional Isomerism: The 7-bromo analog (CAS 181514-35-2) is extensively documented, with synthesis protocols involving pyridine and DMAP in chloroform . The 8-bromo isomer’s synthesis would likely follow similar acylation steps but require 8-bromo-tetrahydroisoquinoline as the starting material.

- Commercial Availability: Many analogs (e.g., 6-amino-7-chloro derivative) are discontinued, suggesting challenges in stability, synthesis, or regulatory compliance .

Q & A

Q. What are the recommended synthetic routes for 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or amidation. A validated protocol involves reacting 8-bromo-1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in chloroform, using pyridine (6.47 mL, 80.0 mmol) as a base and 4-dimethylaminopyridine (DMAP, 244 mg) as a catalyst at room temperature . Key optimizations include:

Q. How can researchers characterize the stereochemical complexity of this compound using NMR spectroscopy?

Methodological Answer: Variable-temperature ¹⁹F NMR is critical for analyzing dynamic isomerism. For example, in related trifluoroethanone derivatives, four isomers were observed at a 1.5:5:1.5:1 ratio at 25°C. Coalescence of resonances at 80°C confirms rotational barriers (e.g., ~15–20 kcal/mol) . Key steps:

- Use CDCl₃ for solubility and sharp signals.

- Assign major/minor rotamers via ¹H-¹H NOESY and coupling constants.

- Analyze ¹⁹F chemical shifts for electronic environment insights .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

Methodological Answer: The compound is sensitive to hydrolysis due to the electron-withdrawing trifluoroacetyl group. Stability protocols include:

- Storage : Anhydrous conditions (argon atmosphere) at –20°C.

- Reaction Media : Avoid protic solvents (e.g., water, alcohols) to prevent decomposition.

- Kinetic Monitoring : Use TLC (SiO₂, pentane/EtOAc) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) predict the interaction of this compound with ion channels like K2P or N-type calcium channels?

Methodological Answer: Glide docking integrates ligand flexibility and receptor grid potentials. For K2P channel studies:

- Grid Generation : Use cryo-EM structures (e.g., PDB: 6RV2) to define the extracellular cap binding site.

- Ligand Preparation : Optimize the trifluoroethanone conformation with OPLS-AA force fields.

- Scoring : Combine empirical (e.g., hydrogen bonding) and force-field terms to rank poses.

This approach identified 1-(3,4-dihydroisoquinolin-2(1H)-yl) derivatives as allosteric modulators of K2P channels .

Q. What experimental and computational strategies resolve contradictions in isomer ratios observed during synthesis?

Methodological Answer: Discrepancies in isomer ratios (e.g., 2:6:2:1 vs. 1.5:5:1.5:1) arise from steric/electronic effects. Mitigation strategies:

- DFT Calculations : Compare rotational barriers of substituents (e.g., bromo vs. methoxy groups).

- Dynamic NMR : Measure activation parameters (ΔG‡) via Eyring plots.

- Crystallography : Resolve solid-state conformations to guide solution-phase analysis .

Q. How does structural modification of the dihydroisoquinoline core influence CYP3A4 inhibition and pharmacological activity?

Methodological Answer: The 8-bromo group reduces CYP3A4 liability by lowering lipophilicity (clogP <3). Key structure-activity relationship (SAR) findings:

- Substituent Effects : Methoxy groups at position 6 increase metabolic stability (t₁/₂ >4 hrs in human microsomes).

- Trifluoroacetyl Role : Enhances target affinity (e.g., IC₅₀ = 12 nM for N-type calcium channels) while minimizing off-target CYP interactions .

- Assays : Use fluorogenic Vivid® CYP3A4 substrates for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.